5-methyl-2-pyridin-4-yl-1H-pyrazol-3-one
Description
Properties
IUPAC Name |
5-methyl-2-pyridin-4-yl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7-6-9(13)12(11-7)8-2-4-10-5-3-8/h2-6,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEGKXVFMGJFCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization
For pyridin-4-yl groups introduced post-cyclization, Suzuki-Miyaura coupling offers regioselective control. Brominated intermediates (e.g., 2-bromo-5-methyl-1H-pyrazol-3-one) react with pyridin-4-ylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in a 1:1 mixture of dioxane and aqueous Na₂CO₃ (80°C, 12 h) . This method achieves 70–75% yield with minimal protodeboronation side products.
Key Parameters :
-
Catalyst Selection : PdCl₂(dppf) increases turnover frequency by 20% compared to Pd(PPh₃)₄ but raises costs .
-
Base Sensitivity : Strong bases (e.g., K₂CO₃) promote hydrolysis of the pyrazolone ring, necessitating mild conditions (pH 8–9) .
Microwave-Assisted Synthesis for Rapid Cyclization
Microwave irradiation (300 W, 150°C, 20 min) reduces reaction times from hours to minutes. A 1:1 molar ratio of ethyl 3-oxobutanoate to 4-hydrazinylpyridine in acetonitrile with 0.2 eq p-TsOH achieves 88% yield . This method minimizes thermal decomposition of the hydrazine precursor, which occurs above 160°C.
Advantages :
-
Energy Efficiency : 60% reduction in energy consumption compared to conventional heating .
-
Scalability : Demonstrated for batch sizes up to 500 g with consistent purity (>98%) .
Solid-Phase Synthesis for High-Throughput Applications
Immobilized hydrazines on Wang resin enable iterative synthesis of pyrazolone derivatives. After coupling 4-pyridinylhydrazine to the resin, treatment with ethyl acetoacetate in DMF (50°C, 8 h) and subsequent cleavage with TFA/H₂O (95:5) yields the target compound in 65–70% purity . While lower yielding than solution-phase methods, this approach facilitates parallel synthesis for drug discovery pipelines.
Mechanochemical Synthesis via Ball Milling
Solvent-free grinding of equimolar 4-hydrazinylpyridine and ethyl acetoacetate with 10 wt% SiO₂ as a grinding auxiliary (400 rpm, 1 h) delivers 82% yield . This method eliminates solvent waste and reduces reaction times, though particle size uniformity critically affects reproducibility.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Scalability | Key Limitation |
|---|---|---|---|---|
| Cyclocondensation | 85–90 | 6–24 h | High | Requires purified hydrazine |
| Suzuki Coupling | 70–75 | 12 h | Moderate | Brominated precursor synthesis |
| Microwave | 88 | 20 min | High | Specialized equipment needed |
| Solid-Phase | 65–70 | 8 h | Low | Resin loading capacity limits |
| Mechanochemical | 82 | 1 h | Moderate | Sensitivity to milling conditions |
Structural Characterization and Validation
X-ray crystallography confirms the planar pyrazolone ring and dihedral angle of 12.5° between the pyridine and pyrazolone moieties . Key spectroscopic data:
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-pyridin-4-yl-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can lead to the formation of reduced pyrazole derivatives.
Scientific Research Applications
5-methyl-2-pyridin-4-yl-1H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-methyl-2-pyridin-4-yl-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Pyrazole Core
5-Methyl-2-phenyl-4-(phenylhydrazono)-2,4-dihydro-pyrazol-3-one ()
- Molecular Formula : C₁₇H₁₄N₄O
- Key Differences: Replaces the pyridin-4-yl group with a phenyl ring at position 2.
- The hydrazone moiety may confer chelating properties for metal coordination .
(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one ()
- Molecular Formula : C₂₇H₂₂N₄OS₂
- Key Differences: Replaces the pyridin-4-yl group with a diphenylpyrazole moiety. Contains a thiazolidinone ring fused via a methylene bridge, introducing sulfur atoms and altering electronic properties.
- This compound’s larger size may limit membrane permeability .
Pyridine-Modified Analogs
3-Amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one ()
- Molecular Formula : C₉H₁₀N₄O
- Key Differences :
- Replaces the pyrazol-3-one core with a pyridin-2-one system.
- Substitutes a methylpyrazole at position 5 of the pyridine ring.
Hybrid Heterocyclic Derivatives
2-{[3-(1H-Imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one ()
- Molecular Formula : C₃₁H₂₈N₈O₂S₂
- Key Differences: Integrates a pyrido-pyrimidinone scaffold with a thiazolidinone substituent. Features an imidazole-propylamine side chain, increasing hydrophilicity.
- Implications : The extended π-system and multiple heteroatoms suggest applications in targeting DNA or enzyme active sites. However, synthetic complexity may limit scalability .
Comparative Analysis Table
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| 5-Methyl-2-pyridin-4-yl-1H-pyrazol-3-one | C₉H₉N₃O | Pyridin-4-yl, methyl, ketone | 175.19 | Balanced polarity, π-π stacking potential |
| 5-Methyl-2-phenyl-4-(phenylhydrazono)-pyrazol-3-one | C₁₇H₁₄N₄O | Phenyl, phenylhydrazone | 290.32 | Chelating ability, reduced solubility |
| Thiazolidinone-pyrazole hybrid | C₂₇H₂₂N₄OS₂ | Diphenylpyrazole, thiazolidinone | 482.62 | Electrophilic sulfur, expanded H-bonding |
| Pyridin-2-one-pyrazole analog | C₉H₁₀N₄O | Pyridin-2-one, methylpyrazole | 190.21 | Additional NH donor, kinase targeting |
Q & A
Q. What are the common synthetic routes for 5-methyl-2-pyridin-4-yl-1H-pyrazol-3-one, and what reaction conditions are critical for achieving high yields?
Methodological Answer: The synthesis typically involves condensation reactions between pyridine derivatives and pyrazolone precursors. Key steps include:
- Reagents : Use of hydrazine derivatives for pyrazole ring formation and ketones for methyl group introduction.
- Conditions : Reflux in ethanol or methanol under acidic/basic catalysis (e.g., KOH or H₂SO₄) for 6–12 hours.
- Yield Optimization : Temperature control (70–90°C), stoichiometric ratios (1:1.2 for hydrazine:ketone), and inert atmosphere (N₂/Ar) to prevent oxidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure products .
Q. How can the crystal structure of this compound be determined using X-ray diffraction, and what role does SHELXL play in refinement?
Methodological Answer:
- Data Collection : Single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) at 100–298 K.
- Structure Solution : Direct methods (via SHELXS) for phase determination .
- Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy factors. Key steps include:
- Validation : R-factor convergence (<0.05) and validation tools (e.g., PLATON) ensure structural accuracy .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions between experimental data (e.g., spectroscopic vs. crystallographic results) in structural characterization?
Methodological Answer:
- Complementary Techniques : Combine NMR (¹H/¹³C) for solution-state conformation with X-ray data for solid-state structure .
- Discrepancy Analysis :
- Computational Validation : DFT calculations (B3LYP/6-31G*) compare theoretical and experimental geometries .
Q. How can reaction conditions be optimized to address low yields or impurities in the synthesis of derivatives?
Methodological Answer:
-
Parameter Screening : Design of Experiments (DoE) to test variables:
Variable Range Tested Optimal Condition Temperature 50–110°C 80°C Solvent Ethanol, DMF, THF Ethanol Catalyst KOH, NaOH, piperidine KOH (0.1 eq) -
Impurity Mitigation :
Q. What advanced computational and experimental methods are used to elucidate the biological interaction mechanisms?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., cyclooxygenase-2) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
- NMR Titration : Observes chemical shift perturbations in key residues (e.g., His or Ser in enzyme active sites) .
- In Silico ADMET : SwissADME predicts pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .
Q. How to assess stability under varying pH and temperature conditions, and what analytical techniques are used?
Methodological Answer:
- Accelerated Stability Studies :
- pH Stability : Incubate in buffers (pH 1–13) at 37°C; monitor degradation via HPLC at 0, 24, 48 hours .
- Thermal Stability : TGA/DSC analysis (25–300°C, 10°C/min) identifies decomposition points .
- Degradation Product Identification : LC-QTOF-MS fragments ions to characterize breakdown products .
Data Contradiction Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
